Carbonothioate

Description

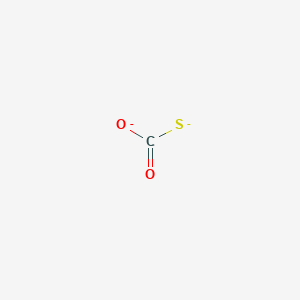

Structure

3D Structure

Propriétés

Numéro CAS |

24389-08-0 |

|---|---|

Formule moléculaire |

CO2S-2 |

Poids moléculaire |

76.08 g/mol |

Nom IUPAC |

sulfidoformate |

InChI |

InChI=1S/CH2O2S/c2-1(3)4/h4H,(H,2,3)/p-2 |

Clé InChI |

HDFRDWFLWVCOGP-UHFFFAOYSA-L |

SMILES canonique |

C(=O)([O-])[S-] |

Origine du produit |

United States |

Synthetic Methodologies for Carbonothioate Compounds

Transition Metal-Catalyzed Carbonothioate Synthesis

The formation of carbon-sulfur bonds has been significantly advanced through the use of transition metal catalysts. These methods offer high efficiency and selectivity, leveraging the unique reactivity of metals like ruthenium, palladium, and others to construct the this compound framework.

Ruthenium-Catalyzed Decarboxylative C–S Cross-Coupling Strategies

A novel and efficient strategy for C–S bond formation involves the ruthenium-catalyzed decarboxylative cross-coupling of carbonothioates. This method provides a direct route to allyl(aryl)sulfide derivatives from O-allyl S-aryl this compound precursors under mild conditions, avoiding the need for traditional halocarbon starting materials. researchgate.netresearchgate.net

In a model reaction, the decarboxylative allylation of O-allyl S-(p-tolyl) this compound was investigated to identify an effective catalyst system. While catalysts based on iron, nickel, and gold were found to be ineffective, both palladium and ruthenium catalysts demonstrated high rates of reaction. researchgate.net Further screening of various ruthenium catalysts identified Cp*RuCl(PPh₃)₂ as the most effective catalyst for this transformation. The choice of solvent was also critical, with 1,2-dichloroethane (B1671644) (DCE) providing superior yields compared to other solvents like toluene (B28343), THF, or DMF. researchgate.netacs.org This method is noted for its broad substrate scope and tolerance of various functional groups, yielding products in generally good to excellent yields. researchgate.netacs.org

Table 1: Ruthenium-Catalyzed Decarboxylative Allylation of O-allyl S-(p-tolyl) this compound Interactive data table. Click on headers to sort.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CpRuCl(PPh₃)₂ (5) | DCE | 80 | 96 |

| 2 | [RuCl₂(p-cymene)]₂ (2.5) | DCE | 80 | 85 |

| 3 | RuCl₂(PPh₃)₃ (5) | DCE | 80 | 78 |

| 4 | CpRuCl(PPh₃)₂ (5) | Toluene | 80 | 75 |

| 5 | CpRuCl(PPh₃)₂ (5) | THF | 80 | 68 |

Palladium-Catalyzed Synthetic Approaches

Palladium catalysts are highly effective for synthesizing thioesters, including carbonothioates, through various coupling strategies. One prominent method is the thiocarbonylation of aryl halides or iodides, where a carbonyl group and a sulfur moiety are introduced in a single step. organic-chemistry.org

Research has demonstrated the palladium-catalyzed reaction of aryl iodides with S-aryl thioformates, which serve as a source for the thioester group. dergipark.org.tr This transformation proceeds at ambient temperature and tolerates a wide variety of substrates, affording the desired thioesters in moderate to excellent yields. dergipark.org.tr Optimization of this reaction identified a system using Pd₂(dba)₃ as the precatalyst, Xantphos as the ligand, and CH₃CO₂K as the base in dichloromethane (B109758) (CH₂Cl₂) as being highly effective. dergipark.org.tr Another approach involves the thiocarbonylation of aryl iodides and aryl sulfonyl hydrazides with carbon monoxide in the presence of a palladium catalyst like Pd(dba)₂ with a dppb ligand. organic-chemistry.org

Additionally, palladium catalysis is employed in decarbonylative C–S coupling reactions, where a thioester is converted into a thioether. acs.org While this reaction transforms the thioester rather than forming it, the underlying principles of C-S bond activation by palladium are highly relevant.

Table 2: Palladium-Catalyzed Thiocarbonylation of Aryl Iodides Interactive data table. Click on headers to sort.

| Entry | Palladium Source | Ligand | CO Source | Substrates | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | Xantphos | S-Aryl Thioformate | Aryl Iodide | 75-95 |

| 2 | Pd(dba)₂ | dppb | CO (gas) | Aryl Iodide, Aryl Sulfonyl Hydrazide | 60-88 |

| 3 | Pd(OAc)₂ | DPEphos | CO (gas) | Aryl Iodide, Thiol | 70-92 |

Other Metal-Mediated C-S Bond Formations

Besides ruthenium and palladium, other transition metals such as nickel, copper, and iron have been successfully employed to mediate the formation of C–S bonds in thioesters.

Nickel-Catalyzed Approaches: Nickel catalysts are a cost-effective alternative to palladium for synthesizing aryl thioesters. libretexts.org One method involves the nickel-catalyzed carbonylation of thioacetates or dialkyl disulfides with aryl iodides. organic-chemistry.orglibretexts.org For instance, using a catalytic system of NiBr₂ with a bipyridine (bpy) ligand and zinc as a reductant, various aryl iodides can be coupled with thioacetates under a carbon monoxide atmosphere to produce aryl thioesters in moderate yields. libretexts.org Nickel is also highly effective in decarbonylative C-S coupling reactions of thioesters, with catalysts like Ni(cod)₂ paired with the ligand PCy₃ delivering nearly quantitative yields in certain cases. researchgate.net

Copper-Catalyzed Approaches: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are a classical method for C-S bond formation. nih.gov While many modern applications focus on thioether synthesis, copper salts like Cu(OTf)₂ can act as Lewis acids to promote the synthesis of thioesters from gem-difluoroalkenes and thiols. organic-chemistry.org Copper catalysis is also fundamental in the cross-coupling of thiols with aryl halides. nih.gov

Iron-Catalyzed Approaches: Iron, being an earth-abundant and non-toxic metal, presents an attractive option for catalysis. An iron-catalyzed coupling reaction of thiols with aldehydes, using tert-butyl hydroperoxide (TBHP) as an oxidant, provides a direct route to thioesters, often using water as a solvent. nih.govthieme-connect.de Furthermore, iron catalysts have been developed for carbonylative coupling reactions, such as the reaction between aryl halides and arylboronic acids using chloroform (B151607) as a carbon monoxide source, to generate ketone products. wikipedia.org

Organocatalytic and Non-Catalytic Approaches

While metal catalysts are powerful, organocatalytic and non-catalytic methods provide alternative synthetic routes that avoid the cost and potential toxicity of transition metals. These approaches often rely on the inherent reactivity of the starting materials, sometimes assisted by specific solvents or simple organic molecules.

Solvent-Assisted Thiocarboxylation Reactions

A notable non-catalytic method is the direct synthesis of S-alkyl O-alkyl carbonothioates through solvent-assisted thiocarboxylation. This reaction proceeds by combining an alcohol with elemental sulfur and carbon monoxide (at 1 atm) at room temperature. chemistrysteps.com The key to this transformation is the use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), which facilitate the reaction without the need for an additional catalyst or base. chemistrysteps.com In contrast, solvents such as THF, hexane (B92381), and toluene show no product formation, highlighting the crucial role of the solvent in promoting the thiocarboxylation process. chemistrysteps.com This method is valued for its mild conditions and operational simplicity.

Another catalyst-free approach involves the direct oxidative decarboxylation of α-keto acids with thiols, which provides a facile route to a diverse range of thioesters in moderate to good yields. researchgate.net

Condensation and Esterification Pathways

Classical condensation and esterification reactions represent fundamental and widely used pathways for the synthesis of carbonothioates and other thioesters. These methods typically involve the formation of the thioester linkage by reacting a sulfur nucleophile with an activated carbonyl compound.

A direct and efficient method for synthesizing S-aryl O-alkyl carbonothioates involves the reaction of 5-aryl-1,3,4-oxadiazole-2-thiones with alkyl chloroformates. researchgate.netdergipark.org.tr The reaction is typically carried out in a solvent like dry acetone (B3395972) in the presence of a base such as K₂CO₃. This pathway provides the target carbonothioates in good yields, for example, 74-79% with propyl chloroformate and 69-73% with isobutyl chloroformate. researchgate.netdergipark.org.tr

A more general approach to thioester synthesis is the direct condensation of carboxylic acids and thiols using a dehydrating agent. chemistrysteps.com Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) are common coupling agents that activate the carboxylic acid, allowing for nucleophilic attack by the thiol to form the thioester and dicyclohexylurea as a byproduct. libretexts.orgchemistrysteps.comrsc.org Similarly, water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used, often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.gov Direct thioesterification can also be achieved by reacting free carboxylic acids with thiols in the presence of a catalytic amount of a strong Brønsted acid, such as trifluoromethanesulfonic acid.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation | Role in Synthesis |

|---|---|---|

| O-allyl S-(p-tolyl) this compound | - | Substrate |

| Cp*RuCl(PPh₃)₂ | - | Catalyst |

| 1,2-dichloroethane | DCE | Solvent |

| Palladium(II) acetate | Pd(OAc)₂ | Catalyst Precursor |

| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | Catalyst Precursor |

| Bis(dibenzylideneacetone)palladium(0) | Pd(dba)₂ | Catalyst Precursor |

| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Xantphos | Ligand |

| 1,4-Bis(diphenylphosphino)butane | dppb | Ligand |

| Nickel(II) bromide | NiBr₂ | Catalyst |

| Bis(1,5-cyclooctadiene)nickel(0) | Ni(cod)₂ | Catalyst Precursor |

| Tricyclohexylphosphine | PCy₃ | Ligand |

| 2,2'-Bipyridine | bpy | Ligand |

| Copper(II) trifluoromethanesulfonate | Cu(OTf)₂ | Catalyst/Lewis Acid |

| tert-butyl hydroperoxide | TBHP | Oxidant |

| Dimethyl sulfoxide | DMSO | Solvent |

| Dimethylformamide | DMF | Solvent |

| α-Keto acid | - | Substrate |

| Alkyl chloroformate | - | Reagent |

| Potassium carbonate | K₂CO₃ | Base |

| N,N'-Dicyclohexylcarbodiimide | DCC | Coupling Agent |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Coupling Agent |

| 4-(Dimethylamino)pyridine | DMAP | Catalyst |

DBU-Mediated Synthetic Routes

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, strong organic base that has proven to be an effective catalyst and reagent in a variety of organic transformations, including the formation of carbonothioates. researchgate.netepa.gov Its primary role in these syntheses is to facilitate the reaction between a thiol and a carbonyl source or to promote condensation reactions that lead to the desired thioester linkage. epa.gov

DBU has been successfully employed in the synthesis of both S-alkyl and S-aryl carbonothioates. For instance, a DBU-catalyzed protocol can be used for the synthesis of S-alkyl carbonothioates. epa.govca.gov Another application involves the synthesis of methyl-O-benzyl carbonothioates, where DBU facilitates the key bond-forming steps. epa.gov The use of DBU often allows for mild reaction conditions and demonstrates high selectivity, making it a valuable tool in modern organic synthesis. researchgate.netepa.gov

Table 1: Examples of DBU-Mediated this compound Synthesis

| Starting Material 1 | Starting Material 2 | Product Class | Reference |

|---|---|---|---|

| Thiol | Carbonyl Source | S-Alkyl this compound | epa.govca.gov |

Mitsunobu-Based Protocols

The Mitsunobu reaction is a versatile and powerful method for the stereospecific conversion of primary and secondary alcohols to a wide range of functional groups, including carbonothioates. epa.gov The reaction typically involves an alcohol, a nucleophile (in this case, a thioacid), a phosphine (B1218219) reagent like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net

The protocol proceeds via the activation of the alcohol by the phosphine and azodicarboxylate, forming an oxyphosphonium salt, which is a good leaving group. epa.gov Subsequent nucleophilic attack by the conjugate base of the thioacid occurs in a classic Sₙ2 fashion, resulting in a clean inversion of the stereochemistry at the carbon center. epa.gov This stereochemical control makes the Mitsunobu reaction particularly valuable in the synthesis of chiral molecules and natural products. researchgate.netepa.gov

Table 2: Key Reagents in Mitsunobu-Based this compound Synthesis

| Reagent Type | Examples | Role in Reaction | Reference |

|---|---|---|---|

| Substrate | Primary or Secondary Alcohol | Source of the Alkyl Group | |

| Nucleophile | Thioacid (R'COSH) | Source of the Thioacyl Group | researchgate.net |

| Phosphine | Triphenylphosphine (PPh₃) | Activates the Alcohol |

Synthesis of Specific this compound Classes and Scaffolds

The following sections detail the synthesis of specific classes of compounds where the this compound moiety is integrated into more complex molecular frameworks.

Functionalized Quinoline (B57606) Carbonothioates

Quinoline scaffolds are prevalent in medicinal chemistry, and their functionalization is a key area of research. Specific quinoline this compound compounds have been synthesized through multi-step reaction sequences.

One documented synthesis starts with o-fluoroaniline and ethyl 2-methylacetoacetate. Through a series of steps, a 4-hydroxyquinoline (B1666331) intermediate is formed. This intermediate is then converted to a 4-chloroquinoline (B167314) derivative. The final step involves the reaction of the 4-chloroquinoline with a potassium O-alkyl xanthate salt, which displaces the chloride to form the target S-(quinolin-4-yl) this compound. The structures of these synthesized compounds, such as O-ethyl S-(8-fluoro-2,3-dimethylquinolin-4-yl) this compound, have been confirmed using analytical techniques including ¹H NMR, HRMS, and X-ray single-crystal diffraction.

Table 3: Synthesis of O-ethyl S-(8-fluoro-2,3-dimethylquinolin-4-yl) this compound

| Step | Starting Materials | Key Transformation | Resulting Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | o-Fluoroaniline, Ethyl 2-methylacetoacetate | Cyclization | 4-Hydroxyquinoline derivative | |

| 2 | 4-Hydroxyquinoline derivative | Chlorination | 4-Chloroquinoline derivative |

This compound-Based Benzothiazole (B30560) Derivatives

Benzothiazole is another heterocyclic scaffold of significant interest in materials science and medicinal chemistry. The synthesis of benzothiazole derivatives commonly involves the condensation of 2-aminothiophenol (B119425) with various electrophiles such as aldehydes, carboxylic acids, or acyl chlorides. This foundational reaction builds the core benzothiazole ring system.

To create this compound-based benzothiazole derivatives, a functional group suitable for conversion to a this compound can be incorporated into one of the starting materials, or the benzothiazole core can be functionalized in a subsequent step. For example, a hydroxyl- or halo-substituted benzothiazole could be reacted with a thioacid or xanthate salt, respectively. The existence and synthesis of such compounds are documented in the literature, for instance, in the development of fluorescent probes for metal detection.

Carbonodithioates and Cyanocarbonimidodithioates

Carbonodithioates O,S-Disubstituted carbonodithioates, also known as xanthate esters, are synthesized through a two-step process. The first step, called xanthation, involves the reaction of an alcohol with carbon disulfide (CS₂) in the presence of a strong base like potassium hydroxide (B78521) (KOH) to form a potassium xanthate salt (ROCS₂K). In the second step, this xanthate salt acts as a nucleophile and is alkylated by reacting it with an alkyl halide (R'X). This S-alkylation step yields the final O,S-disubstituted carbonodithioate product (ROCS₂R').

Cyanocarbonimidodithioates The synthesis of dialkyl N-cyanocarbonimidodithioates involves the alkylation of a cyanodithioimidocarbonate salt. The dipotassium (B57713) salt of cyanodithioimidocarbonate can be prepared and subsequently reacted with alkyl halides. This reaction leads to the formation of S,S'-dialkyl cyanodithioimidocarbonates through nucleophilic substitution, where the sulfur atoms of the starting salt displace the halide on the alkylating agent. ca.gov

O-Phenyl Carbonothioates for Deoxygenation Reactions

The alcohol to be deoxygenated is reacted with phenyl chlorothionoformate (PhOC(S)Cl) in the presence of a base, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). The base facilitates the reaction, leading to the formation of the corresponding O-alkyl S-phenyl this compound derivative. This derivative is then subjected to radical reduction, typically using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN), to replace the O-phenyl this compound group with a hydrogen atom.

Table 4: Synthesis of O-Phenyl this compound Intermediate for Barton-McCombie Reaction

| Reactant 1 | Reactant 2 | Base | Product Type | Reference |

|---|

Fluorescent Probe Synthesis Incorporating this compound Moieties

The synthesis of fluorescent probes containing a this compound moiety is a multi-step process that commences with the construction of a suitable fluorophore backbone, which is then functionalized with a hydroxyl group. This hydroxylated fluorophore serves as the precursor for the introduction of the this compound group. A representative example of this synthetic strategy is the preparation of O-(N-butyl-1,8-naphthalimide)-4-yl O-phenyl this compound, a probe developed for the detection of specific analytes.

The synthesis can be dissected into two primary stages: the preparation of the hydroxylated naphthalimide intermediate and its subsequent conversion to the final this compound-containing probe.

Stage 1: Synthesis of the Hydroxylated Fluorophore Intermediate

The journey towards the target fluorescent probe begins with the synthesis of N-butyl-4-bromo-1,8-naphthalimide. This is achieved through the reaction of 4-bromo-1,8-naphthalic anhydride (B1165640) with n-butylamine. google.com The subsequent step involves a nucleophilic substitution reaction to replace the bromine atom with a hydroxyl group, yielding N-butyl-4-hydroxy-1,8-naphthalimide. This transformation is a critical step in preparing the scaffold for the introduction of the this compound recognition moiety.

A detailed synthetic protocol for a similar intermediate, N-n-Butyl-4-bromo-1,8-naphthalimide, involves heating 4-Bromo-1,8-naphthalic anhydride with n-butylamine in ethanol (B145695) under reflux. nih.gov The resulting product can then be purified by recrystallization. nih.gov

Stage 2: Introduction of the this compound Moiety

With the hydroxylated naphthalimide in hand, the final and defining step is the introduction of the O-phenyl this compound group. This is typically accomplished by reacting the hydroxyl group of the fluorophore with phenyl chlorothionoformate in the presence of a base. This reaction results in the formation of the desired this compound-based fluorescent probe. The this compound group in the final product acts as a "turn-off" switch for fluorescence, which can be selectively "turned-on" in the presence of a target analyte that cleaves the this compound bond, thereby releasing the highly fluorescent hydroxylated naphthalimide.

The successful synthesis of these probes is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to ensure the structural integrity and purity of the final compound.

Below are interactive data tables summarizing the key compounds and reaction steps involved in the synthesis of a representative this compound-based fluorescent probe.

Table 1: Key Intermediates and Final Product

| Compound Name | Structure | Role in Synthesis |

| 4-Bromo-1,8-naphthalic anhydride | Starting material | |

| n-Butylamine | Reagent | |

| N-Butyl-4-bromo-1,8-naphthalimide | Intermediate | |

| N-Butyl-4-hydroxy-1,8-naphthalimide | Key precursor | |

| Phenyl chlorothionoformate | Reagent | |

| O-(N-butyl-1,8-naphthalimide)-4-yl O-phenyl this compound | Final Product (Fluorescent Probe) |

Table 2: Synthetic Reaction Overview

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Bromo-1,8-naphthalic anhydride, n-Butylamine | Ethanol, Reflux | N-Butyl-4-bromo-1,8-naphthalimide |

| 2 | N-Butyl-4-bromo-1,8-naphthalimide | Nucleophilic Hydroxylation | N-Butyl-4-hydroxy-1,8-naphthalimide |

| 3 | N-Butyl-4-hydroxy-1,8-naphthalimide, Phenyl chlorothionoformate | Base | O-(N-butyl-1,8-naphthalimide)-4-yl O-phenyl this compound |

Reaction Mechanisms of Carbonothioate Transformations

Mechanistic Investigations of Decarboxylative Processes

Decarboxylative reactions of carbonothioates represent a powerful tool for the formation of new carbon-sulfur (C-S) bonds, providing access to a wide range of organosulfur compounds. These transformations often proceed through radical intermediates, and their mechanisms have been the subject of detailed investigations.

C-S Bond Formation Mechanism Elucidation

The formation of C-S bonds through decarboxylative pathways often involves radical intermediates. Mechanistic studies, including radical trapping experiments, have provided significant insights into these processes. For instance, in the photo-induced decarboxylative C-S bond formation, the reaction is believed to proceed via a single-electron-transfer (SET) mechanism.

A plausible mechanism involves the initial formation of an excited state of a photocatalyst, which then engages in a SET process with a carbonothioate derivative, such as an N-hydroxyphthalimide (NHPI) ester. This generates a radical anion that readily undergoes N-O bond cleavage to produce a carboxyl radical. Subsequent loss of carbon dioxide from the carboxyl radical yields an alkyl radical. This alkyl radical is then trapped by a sulfur-containing species to form the desired C-S bond. The involvement of radical intermediates is supported by experiments where the reaction is suppressed in the presence of radical scavengers.

The following table summarizes key findings from mechanistic studies on decarboxylative C-S bond formation:

| Experimental Observation | Mechanistic Implication |

| Reaction inhibited by radical scavengers | Involvement of a radical pathway |

| Formation of ring-opened products from cyclopropyl-containing substrates | Presence of an alkyl radical intermediate |

| Spectroscopic confirmation of electron transfer | Supports a single-electron-transfer (SET) initiation |

Regioselectivity and Chemoselectivity in Decarboxylative Reactions

Regioselectivity and chemoselectivity are critical aspects of decarboxylative C-S bond formation, particularly when the this compound substrate contains multiple reactive sites or when unsymmetrical sulfur reagents are employed. In transition metal-catalyzed decarboxylative reactions, the nature of the catalyst and ligands plays a pivotal role in controlling the selectivity.

For example, in the ruthenium-catalyzed decarboxylative allylation of carbonothioates, the regioselectivity of the reaction with substituted allyl carbonothioates has been investigated. Cinnamyl this compound substrates have been shown to exclusively yield the linear allylic sulfide (B99878) product. mdpi.com In contrast, the reaction with crotyl this compound can produce a mixture of branched and linear products. mdpi.com The choice of metal catalyst is also crucial, as ruthenium catalysts can provide chemo- and regioselectivities that are complementary to those observed with more common palladium catalysts. mdpi.com

The table below highlights the regiochemical outcomes in the ruthenium-catalyzed decarboxylative allylation of different carbonothioates: mdpi.com

| Allyl this compound Substrate | Product(s) | Ratio (Linear:Branched) |

| Cinnamyl this compound | Linear allylic sulfide | Exclusive |

| Crotyl this compound | Linear and branched allylic sulfides | ~1:1 |

Hydrolytic and Cleavage Mechanisms

Carbonothioates can undergo cleavage of the C-S or C-O bonds under various conditions. The mechanisms of these cleavage reactions are dependent on the reaction conditions, such as pH, and the structure of the this compound.

Alkaline Hydrolysis Pathways of this compound Precursors

The alkaline hydrolysis of carbonothioates, particularly S-aryl thioesters, can proceed through different mechanistic pathways depending on the pH and the nature of the substituents. At high pH values, an associative mechanism is often favored. researchgate.net Kinetic studies on the alkaline hydrolysis of S-aryl 4'-hydroxythiobenzoates suggest a concerted, one-step process rather than the classic mechanism involving a tetrahedral intermediate. researchgate.net

In milder alkaline solutions (pH 8-11), a dissociative E1cB (Elimination Unimolecular conjugate Base) pathway may become dominant. researchgate.net This pathway involves the formation of a ketene (B1206846) intermediate. The hydrolysis of O-ethyl S-(2,4,6-trinitrophenyl) dithiocarbonates has been shown to proceed through the formation of a σ-complex by the addition of a hydroxide (B78521) ion to the aromatic ring. This is followed by the formation of 2,4,6-trinitrophenoxide and 2,4,6-trinitrobenzenethiolate ions.

The proposed pathways for the alkaline hydrolysis of S-aryl thioesters are summarized below:

| pH Range | Proposed Mechanism | Key Intermediate |

| High pH | Associative (concerted) | - |

| Mild pH (8-11) | Dissociative (E1cB) | p-Oxoketene |

Mercury-Promoted Desulfurization Reaction Mechanisms

Mercury(II) ions are known to be highly thiophilic and can promote the desulfurization of sulfur-containing compounds, including carbonothioates. The mechanism of mercury-promoted desulfurization of thioesters involves the coordination of the mercury(II) ion to the sulfur atom. This coordination weakens the C-S bond, facilitating its cleavage. In the case of thioesters, this process leads to the formation of an anhydride (B1165640) and a precipitate of mercuric sulfide.

While detailed mechanistic studies on the mercury-promoted desulfurization of carbonothioates are not extensively reported, analogies can be drawn from related systems. For instance, the Hg(II)-catalyzed desulfurization of phosphoromonothioate analogs of RNA and DNA is initiated by the nucleophilic attack of a neighboring hydroxyl group to form a pentacoordinate intermediate. It is established that in these systems, desulfurization occurs prior to any cleavage of P-O bonds.

Electrochemical Reaction Mechanisms

The electrochemical behavior of carbonothioates has been investigated, particularly for xanthates and dithiocarbamates, due to their applications in mineral flotation and materials science. These studies have shed light on the redox processes these compounds undergo at electrode surfaces.

The electrochemical oxidation of dithiocarbamates to their corresponding thiuram disulfides has been shown to proceed through a quasi-reversible one-electron oxidation, followed by a coupling reaction. mtech.edu The initial oxidation generates a dithiocarbamate (B8719985) radical, and the subsequent dimerization of these radicals forms the thiuram disulfide. This process is chemically reversible, with the equilibrium favoring the disulfide.

Cyclic voltammetry studies of xanthates on mineral surfaces, such as chalcopyrite, have indicated that the mineral surface can oxidize, and in the presence of xanthate, chemisorption of the xanthate onto the surface occurs. mtech.edu This is a key step in the flotation process, rendering the mineral surface hydrophobic. The electrochemical reactions of xanthates are pH-dependent and occur within specific potential ranges.

The following table summarizes the key electrochemical processes observed for dithiocarbamates: mtech.edu

| Electrochemical Process | Description |

| Oxidation | Quasi-reversible one-electron oxidation to a dithiocarbamate radical. |

| Coupling | Dimerization of dithiocarbamate radicals to form thiuram disulfide. |

| Reduction | Cleavage of the S-S bond in thiuram disulfide to regenerate the dithiocarbamate. |

Carbon Dioxide Activation through this compound Intermediates

Radical-Mediated Reaction Mechanisms

Mechanisms in Deoxygenation Protocols

A prominent example of a radical-mediated reaction involving a this compound-related species is the Barton-McCombie deoxygenation. This reaction allows for the removal of a hydroxyl group from an alcohol. alfa-chemistry.comnrochemistry.comwikipedia.org The alcohol is first converted into a thiocarbonyl derivative, such as a xanthate, which then undergoes a radical chain reaction. libretexts.orglibretexts.org

The mechanism can be detailed in three key stages: initiation, propagation, and termination.

Initiation: The reaction is typically initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating. alfa-chemistry.comlibretexts.orgwikipedia.org The resulting 2-cyanoprop-2-yl radicals then abstract a hydrogen atom from a tin hydride, most commonly tributyltin hydride (Bu₃SnH), to generate a tributyltin radical (Bu₃Sn•). libretexts.orgorganic-chemistry.orgwikipedia.org

Propagation: The propagation phase consists of two main steps:

The tributyltin radical attacks the sulfur atom of the thiocarbonyl group in the xanthate derivative. This leads to the fragmentation of the molecule, producing an alkyl radical (R•) and S-(tributylstannyl) O-alkyl xanthate. The formation of the stable tin-sulfur bond is a significant driving force for this step. organic-chemistry.orgwikipedia.org

The newly formed alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride. This step yields the deoxygenated alkane product and regenerates the tributyltin radical, which can then participate in another cycle of the propagation sequence. nrochemistry.comlibretexts.orgwikipedia.org

Termination: The radical chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

Spectroscopic Characterization Techniques in Carbonothioate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of carbonothioates. nih.gov It provides information on the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, allowing for the precise mapping of the molecular framework.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts of protons attached to carbons adjacent to the carbonothioate group are influenced by the electronegativity and anisotropy of the thiocarbonyl group.

¹³C NMR Spectroscopy is particularly informative for carbonothioates as it directly probes the carbon skeleton. irisotope.com The chemical shift of the thiocarbonyl carbon (C=S) is a key diagnostic feature, typically appearing in a distinct region of the spectrum. The specific chemical shift can provide insights into the electronic nature of the substituents attached to the this compound moiety.

Two-Dimensional (2D) NMR Techniques are crucial for assigning complex structures. nanalysis.com

Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, identifying which protons are adjacent to one another in the molecule. sdsu.eduoneonta.edu

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing unambiguous C-H bond assignments. nanalysis.comsdsu.eduyoutube.com

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups, as well as quaternary carbons. libretexts.orgpressbooks.pubcolumbia.eduuobasrah.edu.iq This information simplifies the interpretation of the ¹³C NMR spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Carbonothioates

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Protons on carbon α to C=S | 2.5 - 4.0 | 30 - 60 |

| Thiocarbonyl Carbon (C=S) | Not Applicable | 190 - 220 |

| Protons on carbon α to oxygen in O-alkyl carbonothioates | 3.5 - 4.5 | 60 - 80 |

| Protons on carbon α to sulfur in S-alkyl carbonothioates | 2.5 - 3.5 | 20 - 40 |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.czyoutube.com In the context of carbonothioates, IR spectroscopy is particularly useful for identifying the characteristic stretching vibration of the thiocarbonyl (C=S) bond.

The C=S stretching vibration in carbonothioates typically appears in the region of 1000-1250 cm⁻¹. researchgate.net The exact position of this band is sensitive to the electronic and steric effects of the substituents attached to the this compound group. For instance, conjugation or the presence of electron-withdrawing groups can influence the bond order of the C=S bond and thus shift its stretching frequency. researchgate.net

Other important vibrational modes that can be observed in the IR spectra of carbonothioates include:

C-O stretching vibrations: For O-alkyl carbonothioates, a strong absorption band is typically observed in the 1000-1300 cm⁻¹ region. mdpi.com

C-S stretching vibrations: These bands are generally weaker than C=S stretching bands and appear in the 600-800 cm⁻¹ range. ias.ac.in

C-H stretching and bending vibrations: These are present in virtually all organic molecules and appear in their characteristic regions of the spectrum. libretexts.orglibretexts.org

Table 2: Characteristic IR Absorption Frequencies for Carbonothioates

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C=S Stretch | 1000 - 1250 | Medium to Strong |

| C-O Stretch | 1000 - 1300 | Strong |

| C-S Stretch | 600 - 800 | Weak to Medium |

| N-H Stretch (in thiocarbamates) | 3200 - 3400 | Medium, often broad |

| C=O Stretch (in thiocarbonates) | 1600 - 1700 | Strong |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern.

In the analysis of carbonothioates, MS provides the precise molecular weight, which helps to confirm the elemental composition of the synthesized compound. The fragmentation patterns observed in the mass spectrum are particularly valuable for structural elucidation. The fragmentation of carbonothioates is often initiated by the ionization of a lone pair of electrons on the sulfur or oxygen atom. Common fragmentation pathways include:

α-cleavage: Cleavage of the bond adjacent to the thiocarbonyl group, leading to the formation of stable radical cations or neutral fragments.

McLafferty rearrangement: This is a characteristic fragmentation for compounds containing a carbonyl or thiocarbonyl group and an adjacent alkyl chain with a γ-hydrogen. It involves the transfer of a hydrogen atom to the thiocarbonyl sulfur, followed by the cleavage of the β-bond.

Loss of small neutral molecules: Fragments corresponding to the loss of molecules such as CO, CS, or COS can be observed.

Different ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), can be employed depending on the volatility and thermal stability of the this compound derivative being analyzed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orgshu.ac.uk For carbonothioates, the thiocarbonyl group is the primary chromophore responsible for UV-Vis absorption.

The UV-Vis spectra of carbonothioates typically exhibit two main absorption bands corresponding to:

n → π* transition: This transition involves the excitation of a non-bonding electron (from the lone pair on the sulfur atom) to an anti-bonding π* orbital of the C=S bond. elte.hulumenlearning.comnih.govuzh.chlibretexts.org This is a relatively low-energy transition and therefore appears at longer wavelengths (λ_max). It is often a weak absorption band.

π → π* transition: This involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital of the thiocarbonyl group. elte.huuzh.chpharmatutor.org This is a higher-energy transition and results in a more intense absorption band at shorter wavelengths.

The position and intensity of these absorption bands can be influenced by the solvent and the nature of the substituents on the this compound moiety. Conjugation with other chromophores in the molecule can lead to a bathochromic (red) shift of the absorption maxima to longer wavelengths.

Table 3: Typical UV-Vis Absorption Data for Carbonothioates

| Electronic Transition | Typical λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| n → π | 300 - 400 | 10 - 100 |

| π → π | 200 - 300 | 1,000 - 10,000 |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a technique that measures the emission of light from a substance that has absorbed light. It is a highly sensitive method used to study the photophysical properties of molecules. While not all carbonothioates are fluorescent, certain derivatives, particularly those incorporated into larger conjugated systems, can exhibit fluorescence. nih.gov

The fluorescence properties of a this compound-containing compound, such as its emission wavelength, quantum yield, and fluorescence lifetime, are dependent on its molecular structure and environment. For example, a this compound-based fluorescent probe has been developed for the detection of mercury ions. researchgate.netnih.gov The interaction of the this compound group with the metal ion alters the electronic structure of the molecule, leading to a change in its fluorescence intensity. nih.gov

Key parameters determined by fluorescence spectroscopy include:

Excitation and Emission Spectra: These spectra reveal the wavelengths at which the molecule absorbs and emits light, respectively.

Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.

Fluorescence Lifetime (τ_F): This is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgresearchgate.net For carbonothioates, single-crystal X-ray diffraction analysis can definitively determine the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. tandfonline.comresearchgate.netresearchgate.netresearchgate.net

This technique provides invaluable data for understanding the geometry of the this compound group and the influence of substituents on its structure. For instance, X-ray crystallography can reveal the planarity of the this compound moiety and the nature of intermolecular interactions, such as hydrogen bonding or π-π stacking, in the crystal lattice.

The structural parameters obtained from X-ray crystallography, such as the C=S bond length, can be correlated with data from other spectroscopic techniques, like IR spectroscopy, to provide a more complete picture of the bonding in carbonothioates.

Table 4: Representative Bond Lengths and Angles in Carbonothioates from X-ray Crystallography

| Bond/Angle | Typical Value |

| C=S Bond Length | 1.60 - 1.70 Å |

| C-O Bond Length | 1.30 - 1.40 Å |

| C-S Bond Length | 1.70 - 1.80 Å |

| O-C=S Bond Angle | 120 - 125° |

| S-C=S Bond Angle | 120 - 125° |

| O-C-S Bond Angle | 110 - 115° |

Theoretical and Computational Investigations of Carbonothioates

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable for understanding the electronic structure and predicting the reactivity of chemical compounds, including carbonothioates. They provide a detailed picture of electron distribution, energy levels, and potential reaction pathways.

Density Functional Theory (DFT) is a widely utilized quantum chemical method for investigating the electronic structure and chemical reactivity of molecules nih.gov. It is particularly effective for describing, understanding, and predicting these properties nih.gov. In the context of carbonothioates, DFT applications extend to analyzing their electronic structure and reactivity, even for radical species nih.gov.

For instance, DFT calculations have been employed to explore the mechanisms of CO₂ activation through reactions with reduced sulfur compounds, such as hydrogen sulfide (B99878) (H₂S) and methanethiol (B179389) (CH₃SH), which are structurally related to carbonothioates wikipedia.orgnih.gov. The CAM-B3LYP functional, combined with the 6-311+G(2df,2p) basis set, has shown efficacy in ground (S0) and excited (S1) state optimizations and frequency calculations, yielding reliable results for excited state energies and geometries wikipedia.orgnih.gov. Beyond structural and energetic analyses, DFT descriptors like the Fukui function and dual descriptor are instrumental in identifying reactive sites within a molecule, thereby aiding in the prediction of reaction mechanisms and outcomes nih.gov. Furthermore, DFT calculations play a crucial role in catalyst design, for example, in optimizing metal catalysts for selective hydrogenation reactions by modulating their electronic properties. Studies on novel quinoline (B57606) carbonothioate compounds have also incorporated DFT calculations for structural characterization and analysis.

Coupled Cluster (CC) theory represents a class of post-Hartree–Fock ab initio quantum chemistry methods that are particularly adept at accounting for electron correlation in many-body systems. These methods are renowned for their high accuracy, especially for small to medium-sized molecules.

Specific CC methods, such as CR-CC(2,3), also known as CR-CCSD(T)_L, are recognized for their rigorous size-extensivity and complete renormalization, providing a highly accurate treatment of electron correlation wikipedia.orgnih.gov. These methods have been applied to ground electronic state calculations, such as determining activation energies in reactions involving CO₂ and reduced sulfur compounds wikipedia.orgnih.gov. For excited states, the analogous CR-EOMCC(2,3) (or CR-EOMCCSD(T)_L) method is employed wikipedia.orgnih.gov. While standard Coupled Cluster Singles and Doubles (CCSD) is computationally less demanding, it may not always provide sufficient accuracy for larger systems, often necessitating the inclusion of approximate triples corrections, as in CCSD(T). For the highest accuracy in small molecules, more complex CC methods like CCSDT and CCSDTQ are utilized. Emerging advancements include Tailored Coupled Cluster (TCC) approaches, which integrate quantum computing with classical methods to address strong electron correlation from active spaces while efficiently handling dynamic correlation from other orbitals. This two-step strategy aims to leverage quantum computers for static correlation and classical computers for dynamic correlation.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are a powerful computational technique that provides insights into the structural, dynamic, and thermodynamic properties of molecular systems at an atomic level. For carbonothioates, MD simulations can reveal their conformational flexibility and how they interact with their environment or other molecules over time.

MD simulations are capable of capturing the position and motion of every atom, offering a detailed view of biomolecular processes such as conformational changes and ligand interactions. These simulations can generate an ensemble of conformations, which is crucial for understanding the dynamic nature of molecules, unlike static crystal structures that may not reveal all accessible states due to packing effects. Researchers can precisely control simulation conditions, including initial conformation, the presence of other molecules, and temperature, to isolate and study the effects of various molecular perturbations. Although specific MD studies on carbonothioates were not detailed in the provided snippets, the general applicability of MD to study conformational dynamics in diverse molecular systems, including proteins and small molecules, underscores its relevance for investigating the dynamic behavior and interactions of carbonothioates.

Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface)chem960.comwikipedia.org

Understanding intermolecular interactions is crucial for predicting the macroscopic properties of materials. Hirshfeld surface analysis (HSA) is a widely adopted and visually intuitive computational tool for examining these interactions within crystal structures chem960.com.

Hirshfeld surfaces can be mapped with properties like d_norm (normalized contact distance), where different colors indicate the strength of interactions: red spots denote strong inter-contacts, white represents moderate interactions, and blue signifies regions too distant for significant interaction chem960.com. Mapping electrostatic potentials onto Hirshfeld surfaces further aids in rationalizing close molecular contacts based on electrostatic complementarity. For quinoline this compound compounds, Hirshfeld surface analysis has been successfully integrated with DFT calculations to comprehensively study their intermolecular interactions.

The following table illustrates typical contributions of various intermolecular interactions as derived from Hirshfeld surface analysis for a representative molecular crystal:

| Interaction Type | Contribution (%) |

| H···H | 39.8 |

| O···H/H···O | 38.1 |

| C···C | 8.3 |

| C···H/H···C | 7.3 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictionwikipedia.org

Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, is a cornerstone of chemical reactivity prediction. It explains molecular reactivity and selectivity by focusing on the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.org.

According to FMO theory, the reactivity of organic molecules is primarily governed by the behavior of their HOMO, which indicates electron donation tendency, and their LUMO, which signifies electron acceptance tendency wikipedia.org. Chemical reactions, particularly pericyclic reactions like Diels-Alder cycloadditions, are understood as interactions and electron transfer between the HOMO of one reactant and the LUMO of another wikipedia.org. The kinetics, thermodynamics, and stereochemistry of these reactions are critically influenced by the relative energies and spatial overlap of these frontier orbitals.

While the HOMO-LUMO energy gap provides a general measure of reactivity, the Frontier Effective-for-Reaction Molecular Orbital (FERMO) concept was introduced to refine this understanding by considering the specific composition and shape of the molecular orbitals that are actively involved in a given reaction. FMO theory also serves as a complementary approach to the Woodward-Hoffmann rules for predicting whether reactions are thermally or photochemically allowed. For carbonothioates, FMO analysis is a valuable tool for identifying their most reactive sites and predicting their behavior in various chemical transformations by analyzing their characteristic HOMO and LUMO properties. The energy gap value can also be calculated and confirmed by the Density of States (DOS) spectrum.

Computational Approaches in Catalyst Design and Reaction Pathway Prediction

Computational chemistry plays a pivotal role in the rational design of catalysts and the accurate prediction of reaction pathways, significantly advancing synthetic methodologies.

Quantum chemical calculations, including DFT, are extensively employed to estimate chemical reaction pathways, determine transition state energies, and analyze reaction equilibria. This capability enables the prediction of previously unknown reactions. These computational methods are instrumental in discovering new synthetic methodologies, facilitating catalyst design, and exploring complex synthetic routes, thereby reducing the need for time-consuming and costly experimental investigations.

In the context of carbonothioates and related sulfur compounds, computational approaches can be utilized to design catalysts that promote their synthesis or transformation. For example, computational studies have explored Ru-based cathode catalysts for CO₂ activation, where this compound (SPC⁻) in solution is considered in discussions of reactivity. Such computational efforts can establish correlations between catalyst design and accurate predictions of band gaps and reaction pathways. Beyond traditional quantum chemistry, machine learning methods are emerging as powerful tools, leveraging extensive reaction data to accelerate reaction prediction and explore intricate reaction networks, particularly in heterogeneous catalysis. These computational frameworks can even identify novel reactions by analyzing reaction graphs and predict suitable catalysts. Illustrative applications include the design of highly efficient metal catalysts, such as Pt(111) for selective nitroarene hydrogenation, where DFT calculations are used to predict optimal d-band center positions, with these predictions subsequently validated by experimental results.

Computational Studies in Bioactivity and Structure-Activity Relationships (SAR)

Computational methods are indispensable tools in modern drug discovery, offering profound insights into the bioactivity and structure-activity relationships (SAR) of chemical compounds, including carbonothioates and their related analogues. These approaches, encompassing Density Functional Theory (DFT) calculations, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling, enable researchers to understand molecular interactions, predict biological activity, and guide the rational design of novel therapeutic agents. mdpi.comnih.govuni.lu

Density Functional Theory (DFT) Investigations

DFT calculations are widely employed to explore the electronic structure, reactivity, and physicochemical properties of this compound derivatives, which are critical for understanding their biological behavior. For example, DFT studies on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a dithiocarbazate compound, have provided detailed analyses of its frontier molecular orbitals (FMOs), including the HOMO-LUMO energy gap. A smaller energy gap typically correlates with higher chemical reactivity and biological activity. guidetopharmacology.orgnih.gov These studies also determine key chemical reactivity parameters such as chemical softness, chemical potential, and electrophilicity index. A higher electrophilicity index for this compound indicated a strong binding capacity with biomolecules. guidetopharmacology.orgnih.gov

Furthermore, molecular electrostatic potential (MEP) surface analysis, derived from DFT calculations, helps to identify regions within a molecule that are susceptible to nucleophilic or electrophilic attack, thereby predicting potential interaction sites with biological targets. For S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate, MEP analysis revealed negative potential regions on nitrogen, sulfur, and chlorine atoms, suggesting these as primary sites for electrophilic interactions. wikipedia.org Similar DFT analyses on novel quinoline this compound compounds have contributed valuable information for optimizing their structures to enhance activity. sigmaaldrich.com The insights gained from DFT calculations are pivotal for rational drug design, offering predictions on adsorption sites and interaction energies between drug molecules and enzymes. guidetomalariapharmacology.org

Molecular Docking and Structure-Activity Relationships

Molecular docking simulations are a cornerstone of computational SAR studies, allowing for the prediction of how a ligand binds to a target protein and the elucidation of the molecular interactions governing its activity. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: Carbonothioates have emerged as significant scaffolds for inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune evasion in cancer. Computational and SAR studies have demonstrated that specific derivatizations of carbonothioates, such as compounds 4a and 4b, enhance their inhibitory activity against IDO1. This research also led to the identification of related scaffolds, including carbonodithioates (e.g., compound 5 and its potent analogue 5i) and cyanocarbonimidodithioates (e.g., compound 6), as effective IDO1 inhibitors. wikipedia.orgfishersci.ca Molecular docking has been instrumental in rationalizing the binding modes and SAR of these inhibitors. For instance, docking studies on candesartan (B1668252) cilexetil and its analogues, which also exhibit IDO1 inhibitory activity, suggested a unique binding mechanism at the entrance of the active site, distinct from the heme region. wikipedia.orgfishersci.ca

SARS-CoV-2 Protease Inhibitors: Computational modeling, including sophisticated quantum mechanics/molecular mechanics (QM/MM) simulations and molecular docking, has been extensively applied to study the interaction of potential inhibitors with SARS-CoV-2 proteases. Studies on compounds like carmofur (B1668449) and nirmatrelvir, along with computationally designed analogues (X77A and X77C), have shown that these molecules form covalent adducts with the catalytic cysteine residue (Cys145) of the SARS-CoV-2 main protease (Mpro). These simulations have illuminated the distinct reaction mechanisms, typically initiated by a nucleophilic attack from the thiolate group of the enzyme's catalytic dyad. researchgate.netnih.gov Furthermore, molecular docking has been utilized to screen natural compounds, such as those from Sargassum polycystum seaweed, against SARS-CoV-2 PLpro, identifying promising inhibitors based on their binding affinities and intermolecular interactions. researchgate.net QSAR and molecular docking have also contributed to the design of potent inhibitors for SARS-CoVs main protease, enabling the prediction of IC50 values and detailed analysis of their binding capabilities. mims.com

Cholinesterase Inhibitors: Molecular docking studies have provided valuable insights into the inhibitory potential of carbamothioyl compounds against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, N-((4-acetyl phenyl) carbamothioyl) pivalamide (B147659) demonstrated stable molecular interactions with AChE and BChE, exhibiting favorable docking scores of -7.5 kcal/mol and -7.6 kcal/mol, respectively. uni.lu These computational findings correlated well with experimental enzyme inhibition activities. The molecular electrostatic potential map of this compound further revealed electron-donor regions on nitrogen atoms and electron-acceptor regions on oxygen atoms, which are crucial for establishing effective interactions within the enzyme's active site. uni.lu Molecular dynamics simulations complement docking studies by assessing the stability of ligand-enzyme complexes and providing a dynamic understanding of the ligand's mechanism of action within the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes mathematical relationships between the chemical structures of compounds and their observed biological activities. These models are vital for predicting the activity of untested compounds, optimizing lead compounds, and identifying key structural features that influence biological potency. mdpi.comnih.govuni.lu For instance, QSAR models have been developed for unsymmetrical aromatic disulfides to predict their inhibitory activity against SARS-CoVs main protease, demonstrating high statistical significance and predictive power. mims.com Such computational SAR approaches, often integrated with pharmacophore modeling, are crucial for identifying structural determinants of activity and accelerating the drug discovery process by guiding the synthesis of compounds with improved biological properties. mdpi.comnih.govwikipedia.org

Data Tables

Compound Names and PubChem CIDs

Advanced Applications of Carbonothioates in Organic Synthesis

Carbonothioates as Precursors for Thioether Synthesis

The synthesis of thioethers is a fundamental transformation in organic chemistry, as the thioether moiety is present in numerous biologically active compounds and functional materials. nih.gov Carbonothioates have proven to be effective precursors for the formation of carbon-sulfur (C–S) bonds, offering an alternative to traditional methods that often rely on the use of foul-smelling and easily oxidized thiols. diva-portal.orgbeilstein-journals.org

A notable advancement in this area is the use of carbonothioates in transition-metal-catalyzed cross-coupling reactions. For instance, a novel method for the construction of a C–S bond involves the ruthenium-catalyzed decarboxylative cross-coupling of carbonothioates. nih.govmdpi.com This approach provides a direct route to allyl(aryl)sulfides under mild conditions, demonstrating good to excellent yields and a broad substrate scope. nih.govmdpi.com The reaction is particularly advantageous as it avoids the need for halocarbon precursors. mdpi.com

The general mechanism for such cross-coupling reactions, for example with palladium catalysts, is thought to proceed through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, ligand exchange between a halide and a thiolate, and subsequent reductive elimination to form the thioether product. mdpi.com

| Carbonothioate Substrate | Allyl Partner | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl this compound | Allyl Carbonate | Ru(cod)(2-methylallyl)2 | Toluene (B28343) | 85 | mdpi.com |

| Heteroaryl this compound | Allyl Carbonate | Ru(cod)(2-methylallyl)2 | Toluene | 78 | mdpi.com |

| Electron-rich Aryl this compound | Allyl Carbonate | Ru(cod)(2-methylallyl)2 | Toluene | 92 | mdpi.com |

| Electron-poor Aryl this compound | Allyl Carbonate | Ru(cod)(2-methylallyl)2 | Toluene | 81 | mdpi.com |

Role in Deoxygenation and Other Reduction Strategies

Carbonothioates are key intermediates in one of the most powerful deoxygenation methods in organic synthesis: the Barton-McCombie reaction. nih.govyoutube.comyoutube.com This reaction allows for the replacement of a hydroxyl group with a hydrogen atom, a crucial transformation in the synthesis of natural products and other complex organic molecules. youtube.com The process involves two main steps: first, the alcohol is converted into a thiocarbonyl derivative, such as a xanthate or a thionoester (types of carbonothioates). nih.govyoutube.com In the second step, a radical-initiated reaction with a hydrogen donor, classically tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN), leads to the cleavage of the C-O bond and its replacement with a C-H bond. youtube.com

The mechanism of the Barton-McCombie reaction proceeds via a radical chain process. nih.gov A tributylstannyl radical, generated from tributyltin hydride, attacks the sulfur atom of the thiocarbonyl group, leading to the formation of an alkyl radical. This alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the deoxygenated product and regenerate the tributylstannyl radical, which continues the chain reaction. nih.gov The thermodynamic driving force for this reaction is the formation of a very stable tin-sulfur bond. nih.gov

Due to the toxicity and difficulty in removing tin-based reagents, more environmentally friendly alternatives have been developed. These include the use of tributyltin oxide as the radical source with polymethylhydrosiloxane (B1170920) (PMHS) as the hydrogen donor, or employing trialkylborane-water complexes as convenient proton donors. youtube.com

Synthetic Intermediates in Complex Molecule Construction

The strategic use of carbonothioates as synthetic intermediates is pivotal in the construction of complex molecules, particularly in the total synthesis of natural products. Their ability to facilitate key transformations, such as the deoxygenation of alcohols, allows for the simplification of complex synthetic routes and the introduction of specific functionalities.

A prominent example of the application of carbonothioates is in the total synthesis of azadirachtin, a highly complex insect antifeedant. The Barton-McCombie deoxygenation, proceeding through a this compound intermediate, is employed to selectively remove hydroxyl groups at strategic positions within the intricate molecular framework. This highlights the importance of carbonothioates in late-stage functionalization, where mild and selective reactions are essential.

Furthermore, the synthesis of complex intermediates for studying biosynthetic pathways, such as that of the antitumor polyketide borrelidin, has utilized thioesters, which are structurally related to carbonothioates. nih.gov In these syntheses, complex fragments of the natural product are assembled, and the thioester moiety serves as an important functional handle for subsequent enzymatic or chemical transformations. nih.gov

The versatility of carbonothioates allows them to be incorporated into synthetic strategies where they can be transformed into other functional groups or used to control stereochemistry, making them valuable building blocks in the architecturally demanding field of natural product synthesis.

Development of this compound-Based Probes for Chemical Sensing

In recent years, there has been a growing interest in the development of fluorescent probes for the selective and sensitive detection of various analytes, including metal ions and biologically important molecules. Carbonothioates have emerged as a promising class of recognition receptors in the design of these chemical sensors due to their specific reactivity towards certain species.

A significant application of carbonothioates in this field is the development of fluorescent probes for the detection of mercury ions (Hg²⁺), which are highly toxic environmental pollutants. These probes are typically designed with a fluorophore unit linked to a this compound moiety. In the absence of Hg²⁺, the fluorescence of the fluorophore is often quenched. Upon interaction with Hg²⁺, the this compound group is cleaved, leading to a "turn-on" fluorescence response.

These this compound-based probes exhibit several desirable properties for chemical sensing, including high selectivity for Hg²⁺ over other competing metal ions, high sensitivity with low detection limits (in the nanomolar range), and a rapid response time. Many of these probes also feature a large Stokes shift, which is the difference between the maximum absorption and emission wavelengths. A large Stokes shift is advantageous as it minimizes self-absorption and background fluorescence, thereby enhancing detection sensitivity. Some probes also allow for "naked-eye" detection through a colorimetric change upon binding to the target analyte.

| Probe Name | Fluorophore | Detection Limit | Stokes Shift (nm) | Response Type | Reference |

|---|---|---|---|---|---|

| CBONT | N-butyl-1,8-naphthalimide | 1.9 nM | 102 | Turn-on fluorescence, Colorimetric | |

| Unnamed Probe | Not specified | Not specified | 192 | Turn-on fluorescence | |

| TPH | Not specified | 16 nM | Not specified | Quantitative fluorescence |

Catalytic Aspects in Carbonothioate Chemistry

Homogeneous Catalysis in Carbonothioate Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity in this compound chemistry due to well-defined active sites. Transition metal complexes and organocatalysts are the primary drivers in this field.

Transition metal catalysts, particularly those based on palladium, nickel, and rhodium, are instrumental in the formation of carbon-sulfur bonds, a key step in the synthesis of many carbonothioates. The design and optimization of these catalysts are crucial for achieving high yields and functional group tolerance.

Palladium-catalyzed reactions have been developed for the synthesis of S-aryl carbonothioates. These reactions often involve the carbonylation of aryl halides or related precursors in the presence of a sulfur source. The choice of ligands, such as phosphines, is critical in tuning the reactivity and stability of the palladium catalyst. For instance, bidentate phosphine (B1218219) ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) have been shown to be effective in promoting the catalytic cycle. nih.gov The optimization of reaction conditions, including solvent, base, and temperature, is also essential for efficient catalysis.

Nickel catalysis has emerged as a more sustainable alternative to palladium for C-S cross-coupling reactions. nih.gov Nickel precatalysts, such as (dppf)Ni(o-tolyl)(Cl), have demonstrated high activity in the synthesis of related sulfur-containing compounds, and these systems can be adapted for this compound synthesis. nih.gov Mechanistic studies suggest that the active catalytic species is often a Ni(0) complex, which can undergo oxidative addition with an aryl electrophile. nih.govprinceton.edu The design of nickel catalysts often focuses on stabilizing the low-valent nickel species and facilitating the reductive elimination step to release the product and regenerate the catalyst.

Rhodium catalysts have been employed in the coupling of arylboronic acids with various partners, and this methodology can be extended to the synthesis of carbonothioates. organic-chemistry.orgrsc.org The choice of rhodium precursor and ligands is critical for achieving high efficiency. For example, rhodium complexes with water-soluble phosphine ligands have been used for reactions in aqueous media, offering a greener alternative to traditional organic solvents. organic-chemistry.org

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂ / dppf | Carbonylative C-S Coupling | Effective for S-aryl this compound synthesis from aryl halides. | nih.gov |

| (dppf)Ni(o-tolyl)(Cl) | C-S Cross-Coupling | Lower cost alternative to palladium; operates under mild conditions. | nih.gov |

| [Rh(COD)Cl]₂ / TPPDS | Coupling with Arylboronic Acids | Enables reactions in aqueous media, enhancing sustainability. | organic-chemistry.org |

Organocatalysis, the use of small organic molecules as catalysts, has gained prominence as a powerful tool in asymmetric synthesis. In the context of this compound chemistry, chiral organocatalysts can be employed to synthesize enantiomerically enriched products.

The synthesis of chiral carbonothioates can be achieved through various organocatalytic strategies. For instance, chiral amine catalysts can be used to activate substrates towards nucleophilic attack by a sulfur pronucleophile, leading to the formation of a stereocenter. While direct literature on organocatalytic synthesis of carbonothioates is emerging, principles from related transformations, such as the synthesis of chiral thioesters, are highly applicable. semanticscholar.org

Chiral phosphoric acids and their derivatives are another class of organocatalysts that can be utilized in this compound synthesis. These catalysts can act as Brønsted acids to activate electrophiles or as chiral counterions to control the stereochemical outcome of a reaction. The synthesis of axially chiral allenes from racemic propargylic alcohols using a chiral N-triflylphosphoramide catalyst demonstrates the potential of this approach for creating complex chiral molecules that could incorporate a this compound moiety. d-nb.info

| Catalyst Type | Potential Reaction | Key Advantages | Reference |

|---|---|---|---|

| Chiral Amines | Asymmetric α-functionalization | Metal-free, mild reaction conditions. | researchgate.net |

| Chiral Phosphoric Acids | Enantioselective additions | High enantioselectivities, broad substrate scope. | d-nb.info |

| Cinchona Alkaloid Derivatives | Asymmetric phase-transfer catalysis | Can be used for the synthesis of chiral building blocks. | researchgate.net |

Heterogeneous Catalysis and Phase-Transfer Catalysis in this compound Chemistry

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. Phase-transfer catalysis (PTC) is a powerful technique for reactions involving immiscible phases.

While specific examples of heterogeneous catalysts designed solely for this compound synthesis are not widely reported, catalysts developed for related transformations, such as the synthesis of methanethiol (B179389) from CO and H₂S using alkali-promoted MoS₂, demonstrate the potential of this approach. tue.nl Carbon-based materials, such as graphene and carbon nanotubes, can serve as supports for metal nanoparticles or organocatalysts, providing a high surface area and enhancing catalyst stability and reusability in reactions that could be adapted for this compound synthesis. mdpi.com

Phase-transfer catalysis is particularly well-suited for the synthesis of carbonothioates where one reactant is soluble in an organic phase and the other in an aqueous phase. Quaternary ammonium (B1175870) or phosphonium (B103445) salts are commonly used as phase-transfer catalysts. These catalysts transport an anionic nucleophile from the aqueous phase to the organic phase, where it can react with an electrophile to form the this compound product. This methodology is advantageous for its operational simplicity, mild reaction conditions, and often high yields. While direct PTC applications for carbonothioates are not extensively documented, the principles are widely applied in the synthesis of other sulfur-containing compounds and can be readily adapted. researchgate.net

Mechanistic Insights into Catalytic Cycles Involving Carbonothioates

Understanding the mechanistic pathways of catalytic reactions is crucial for catalyst design and optimization. For transition metal-catalyzed this compound synthesis, the catalytic cycle generally involves a sequence of elementary steps: oxidative addition, migratory insertion, and reductive elimination.

In palladium-catalyzed carbonylative coupling reactions for the synthesis of S-aryl carbonothioates, the proposed mechanism often begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by the coordination and migratory insertion of carbon monoxide to form an aroyl-palladium intermediate. Subsequent reaction with a sulfur nucleophile and reductive elimination yields the S-aryl this compound and regenerates the Pd(0) catalyst. organic-chemistry.orgnih.gov

For nickel-catalyzed reactions, the mechanism is believed to proceed through a similar Ni(0)/Ni(II) catalytic cycle. However, the potential involvement of Ni(I) species as either on-cycle or off-cycle intermediates has been a subject of investigation. nih.govresearchgate.net Mechanistic studies using techniques such as isotopic labeling and kinetic analysis have provided evidence for the role of different nickel oxidation states and the nature of the rate-determining step. princeton.edu

Computational studies, such as Density Functional Theory (DFT) calculations, have also been employed to elucidate the energetics of different mechanistic pathways and to rationalize the observed chemo-, regio-, and stereoselectivities in catalytic reactions that could be analogous to this compound formation. These theoretical investigations provide valuable insights into the structure of transition states and intermediates, guiding the design of more efficient and selective catalysts.

Biochemical and Biological Roles of Carbonothioates at the Molecular Level

Enzymatic Transformations Involving Carbonothioate Intermediates

Carbonic Anhydrase-Mediated Processes at the Molecular Level

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of metalloenzymes that are crucial for maintaining acid-base balance and facilitating carbon dioxide transport in living organisms. These enzymes catalyze the rapid and reversible interconversion of carbon dioxide (CO₂) and water into bicarbonate (HCO₃⁻) and a proton (H⁺) researchgate.netnih.govwikipedia.orgmdpi.com. The active site of most CAs contains a zinc ion (Zn(II)), which is essential for their catalytic activity researchgate.netwikipedia.org.

The molecular mechanism of CO₂ hydration by CAs involves a two-step process. Initially, a zinc-bound hydroxide (B78521) ion (Zn²⁺-OH⁻) performs a nucleophilic attack on the carbon atom of a CO₂ molecule, which is typically loosely bound within a hydrophobic pocket of the active site mdpi.comnih.govbeilstein-journals.org. This attack leads to the formation of a zinc-coordinated bicarbonate ion (Zn²⁺-HCO₃⁻) mdpi.combeilstein-journals.org. In the subsequent step, the bicarbonate ion is displaced from the zinc ion by a water molecule mdpi.combeilstein-journals.org. The rate-limiting step in this catalytic cycle is the regeneration of the active zinc-bound hydroxide. This occurs through an intramolecular proton transfer from the newly bound water molecule to a conserved histidine residue (e.g., His-64 in human CA II), which acts as a proton shuttle to the bulk solvent mdpi.combeilstein-journals.org.

Inhibitors of carbonic anhydrase (CAIs) exert their effects through various mechanisms, primarily by interfering with the zinc ion's catalytic role or by obstructing the active site. Five distinct inhibition mechanisms have been identified: (i) zinc binders, such as sulfonamides, dithiocarbamates, carboxylates, and hydroxamates, directly coordinate to the catalytically crucial Zn(II) ion; (ii) inhibitors that anchor to the zinc-coordinated water molecule/hydroxide ion, including phenols and polyamines; (iii) compounds that occlude the entrance to the active site cavity; (iv) compounds that bind outside the active site cavity; and (v) compounds for which the inhibition mechanism is not yet fully understood nih.govnih.gov.

While carbonothioates, as a class of sulfur-containing compounds, are structurally related to some known CA inhibitors like dithiocarbamates, detailed research specifically elucidating the molecular mechanism of this compound interaction with carbonic anhydrase enzymes is not extensively documented in the provided literature. Studies have explored the interaction of various sulfur-containing derivatives with CAs mdpi.commdpi.com, highlighting the potential for such compounds to bind to the metal center or other active site regions. However, specific, in-depth molecular interaction mechanisms for the direct binding or inhibition by carbonothioates themselves with CAs require further dedicated investigation to fully characterize their biochemical roles in CA-mediated processes.

Biosynthetic Pathways of Naturally Occurring Carbonothioates

The natural occurrence and biosynthesis of carbonothioates represent an emerging area of research, with recent discoveries shedding light on their presence in biological systems. Historically, many carbonothioates have been primarily associated with synthetic chemistry due to their utility in various industrial and pharmaceutical applications researchgate.netnih.govresearchgate.net. However, the identification of naturally occurring carbonothioates underscores the existence of specific biosynthetic pathways within living organisms.